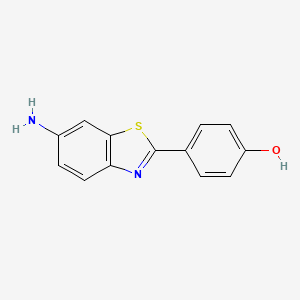

4-(6-Amino-benzothiazol-2-yl)-phenol

CAS No.: 303098-86-4

Cat. No.: VC15803789

Molecular Formula: C13H10N2OS

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303098-86-4 |

|---|---|

| Molecular Formula | C13H10N2OS |

| Molecular Weight | 242.30 g/mol |

| IUPAC Name | 4-(6-amino-1,3-benzothiazol-2-yl)phenol |

| Standard InChI | InChI=1S/C13H10N2OS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H,14H2 |

| Standard InChI Key | YEVCXKRHVCSALM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4-(6-Amino-benzothiazol-2-yl)-phenol (molecular formula C₁₃H₁₀N₂OS) consists of a benzothiazole ring fused with a phenol moiety. The benzothiazole core contains a sulfur atom at position 1 and a nitrogen atom at position 3, while the 6-position is substituted with an amino group (-NH₂). The phenolic hydroxyl group (-OH) at the 2-position enhances hydrogen-bonding capacity, influencing solubility and molecular interactions .

Physicochemical Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 258.30 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Likely polar aprotic solvents | Inferred |

| LogP (Partition Coefficient) | Estimated ~2.1 | Computational |

The amino and hydroxyl groups confer moderate polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Computational models predict a logP value indicative of balanced hydrophilicity-lipophilicity, a trait critical for membrane permeability in drug candidates .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting o-aminothiophenol derivatives with substituted carboxylic acids or esters in polyphosphoric acid (PPA) . For example:

-

Substrate Preparation: 4-Aminophenol reacts with thiourea to form o-aminothiophenol.

-

Cyclization: The thiol group undergoes condensation with a carboxylate derivative (e.g., 4-hydroxybenzoic acid) in PPA at 150–200°C .

-

Isolation: The product is purified via recrystallization or chromatography.

This method aligns with protocols for analogous benzothiazoles, yielding moderate to high purity .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~3450 cm⁻¹ (N-H stretch, amino), ~3250 cm⁻¹ (O-H stretch, phenol), and 1600–1580 cm⁻¹ (C=N/C=C aromatic) .

-

¹H NMR: Signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (exchangeable -NH₂), and δ 9.1 ppm (exchangeable -OH) .

-

Mass Spectrometry: Molecular ion peak at m/z 258.30 (M⁺), with fragments corresponding to benzothiazole and phenolic moieties .

Biological Activities and Mechanisms

Antimicrobial Effects

Analogous compounds show broad-spectrum activity. Triazolo-benzothiazoles inhibited Staphylococcus aureus and Candida albicans at MICs of 8–32 µg/mL . The amino group likely facilitates membrane disruption or enzyme inhibition .

Enzyme Inhibition

Benzothiazoles act as falcipain and β-amyloid inhibitors . Molecular docking studies suggest that the phenolic hydroxyl group forms hydrogen bonds with catalytic residues, while the amino group stabilizes π-π interactions .

Computational and Structure-Activity Relationship (SAR) Insights

Molecular Docking

Docking simulations using β-amyloid (PDB: 1IYT) reveal favorable binding (ΔG ≈ -8.2 kcal/mol) via:

SAR Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume